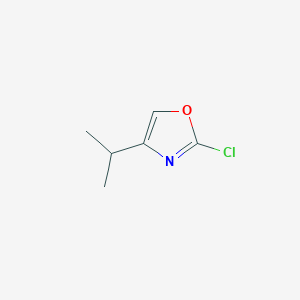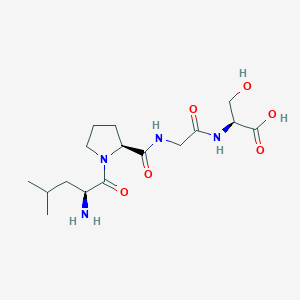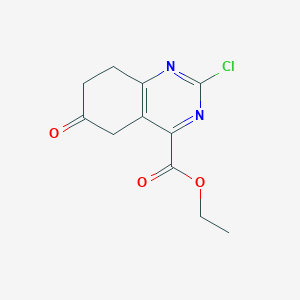![molecular formula C10H16N4 B14170929 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene CAS No. 37882-93-2](/img/structure/B14170929.png)
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene is a complex heterocyclic compound known for its unique structure and potential applications in various fields. This compound features a tricyclic framework with nitrogen atoms incorporated into the rings, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
The synthesis of 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene involves multiple steps, typically starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the specific conditions used .
Applications De Recherche Scientifique
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene involves its interaction with molecular targets through its nitrogen atoms and tricyclic structure. These interactions can lead to the modulation of biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its ability to bind to specific enzymes and receptors .
Comparaison Avec Des Composés Similaires
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene can be compared with other similar heterocyclic compounds, such as:
1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane: Another nitrogen-containing tricyclic compound with different ring sizes and properties.
11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione: A compound with a similar tricyclic structure but different functional groups and reactivity.
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
37882-93-2 |
|---|---|
Formule moléculaire |
C10H16N4 |
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
1,3,8,10-tetrazatricyclo[8.4.0.03,8]tetradeca-5,12-diene |
InChI |
InChI=1S/C10H16N4/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-4H,5-10H2 |
Clé InChI |
BWWASCXEWZAJKN-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCN2N1CN3CC=CCN3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl N-[1-[[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14170857.png)

![3-(1-Methyl-1H-pyrazol-4-yl)-5-pentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14170882.png)
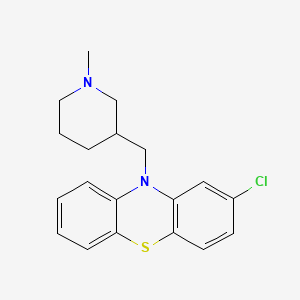
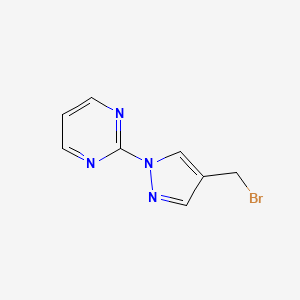
![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-methyl-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14170893.png)
![4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14170894.png)
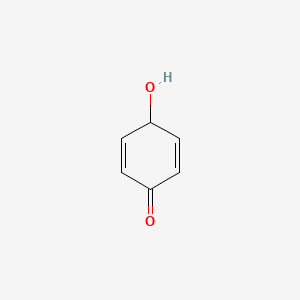
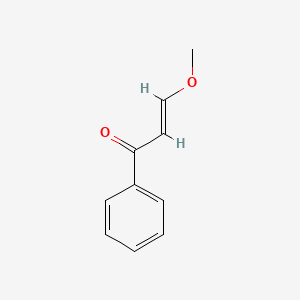
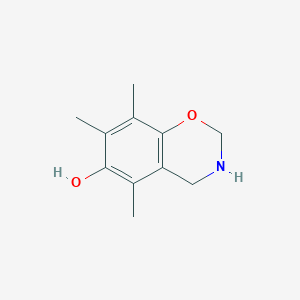
![7-(Heptafluoropropyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14170945.png)
